2-Octadecylicosan-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecylicosan-1-ol typically involves the hydrogenation of oleic acid. A common method employs a ruthenium-tin-alumina catalyst under low pressure and high yield conditions. The optimal reaction conditions include a temperature of 250°C and a pressure of 5.6 MPa .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale hydrogenation processes. The catalyst preparation methods, such as sol-gel, impregnation, and coprecipitation, significantly affect the activity and selectivity of the catalyst used in the production .
Chemical Reactions Analysis
Types of Reactions
2-Octadecylicosan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkanes or alkenes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Octadecylicosan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin conditions.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Octadecylicosan-1-ol involves its interaction with cell membranes, where it can influence membrane fluidity and permeability. This compound may also interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Octadecanol: Another long-chain fatty alcohol with similar properties but a shorter carbon chain.
1-Hexadecanol: A fatty alcohol with a 16-carbon chain, used in similar applications but with different physical properties.
Uniqueness
2-Octadecylicosan-1-ol is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high molecular weight and specific structural characteristics .
Properties
IUPAC Name |
2-octadecylicosan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H78O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38(37-39)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVOILQLHOZSKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H78O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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